molecular formula C7H10N2O4 B12103029 Ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate

Ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate

Cat. No.: B12103029
M. Wt: 186.17 g/mol
InChI Key: BBCAFBXQQMMNPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at elevated temperatures (110–130°C) to form the desired product . Another approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in the presence of sodium hydride in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for Ethyl 2,6-dihydroxypyrimidine-4-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2,6-dihydroxypyrimidine-4-carboxylate is unique due to its specific binding properties and anti-inflammatory effects, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

ethyl 2,6-dioxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h4H,2-3H2,1H3,(H2,8,9,10,12)

InChI Key

BBCAFBXQQMMNPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NC(=O)N1

Origin of Product

United States

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